molecular formula C36H42N6O B608609 LLY-507

LLY-507

Cat. No.: B608609
M. Wt: 574.8 g/mol
InChI Key: PNYRDVBFYVDJJI-UHFFFAOYSA-N
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Description

LLY-507 is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.

Chemical Reactions Analysis

Scientific Research Applications

Cancer Cell Proliferation Inhibition

LLY-507 has shown significant efficacy in inhibiting the proliferation of various cancer cell lines, including:

  • Esophageal Cancer: Demonstrated dose-dependent inhibition in cell lines.
  • Liver Cancer: Effective against liver cancer cell lines.
  • Breast Cancer: Inhibitory effects noted in breast cancer models.

These findings suggest that this compound can serve as a critical chemical probe for dissecting the role of SMYD2 in cancer biology .

Combination Therapy Potential

Recent studies indicate that this compound may enhance the efficacy of existing therapies. For instance, it has been reported to have an additive effect when combined with olaparib, a PARP inhibitor, in colony formation assays. This suggests potential for this compound as part of combination therapies for more effective cancer treatment strategies .

Nanoparticle Drug Delivery Systems

Innovative research has explored loading this compound onto iron oxide nanoparticles to improve delivery and efficacy against non-small cell lung cancer (NSCLC). This approach aims to enhance the targeting and therapeutic impact of this compound while minimizing systemic toxicity .

Case Study 1: Inhibition of p53 Methylation

A study assessed the impact of this compound on p53 methylation levels in cells overexpressing SMYD2. Results indicated that treatment with this compound significantly reduced mono-methylated p53 levels at concentrations as low as 0.6 μM, confirming its potency in cellular contexts .

Case Study 2: Profiling Off-target Effects

Further profiling of this compound revealed that while it is highly selective for SMYD2, it also exhibits activity against several other methyltransferases. This off-target activity was evaluated using functional screening methods, which highlighted the need for careful consideration in therapeutic applications .

Summary of Findings

This compound represents a promising chemical probe for investigating the biological functions of SMYD2 and its role in oncogenesis. Its applications extend beyond basic research into potential clinical interventions, particularly in combination therapies and advanced drug delivery systems.

Application AreaDescription
Cancer Cell ProliferationInhibits growth in esophageal, liver, and breast cancer cell lines
Combination TherapyEnhances effects when used with olaparib (PARP inhibitor)
Nanoparticle DeliveryLoaded onto iron oxide nanoparticles for targeted delivery in NSCLC

Biological Activity

LLY-507 is a small molecule inhibitor that selectively targets the protein methyltransferase SMYD2, which has emerged as a significant player in cancer biology, particularly in the context of various malignancies such as esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), and breast cancer. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, selectivity, and implications for cancer treatment.

This compound functions primarily by inhibiting SMYD2, which catalyzes the monomethylation of lysine residues on target proteins, including the tumor suppressor p53. The inhibition of SMYD2 results in decreased methylation of p53 at Lys370, which is crucial for its regulatory functions in cell cycle and apoptosis. The compound exhibits a potent inhibitory effect with an IC50 value of less than 15 nM in enzyme assays and around 600 nM in cellular assays .

Selectivity Profile

This compound has been characterized as having a high degree of selectivity for SMYD2 over other methyltransferases and non-methyltransferase targets. In profiling against a panel of 454 kinases and various other receptors, this compound demonstrated over 100-fold selectivity for SMYD2 compared to other targets . However, it is important to note that recent studies have indicated potential off-target activities, with significant inhibition observed against several other proteins at concentrations below 1 µM .

In Vitro Activity

This compound has been shown to inhibit the proliferation of multiple cancer cell lines in a dose-dependent manner. For instance, studies indicated that this compound effectively reduced cell viability in ESCC, HCC, and breast cancer cells. The compound's efficacy was assessed through various assays, including cell viability assays where the IC50 values ranged from 0.5 to 0.71 µg/mL depending on the specific cancer cell line tested .

Case Studies

  • Esophageal Squamous Cell Carcinoma (ESCC) : In ESCC models, this compound treatment led to significant reductions in tumor growth and proliferation rates, correlating with decreased levels of p53 methylation.
  • Hepatocellular Carcinoma (HCC) : Similar findings were observed in HCC models where this compound inhibited cell growth and induced apoptosis through modulation of p53 activity.
  • Breast Cancer : this compound also exhibited anti-proliferative effects against breast cancer cell lines, further supporting its potential as a therapeutic agent in cancers associated with SMYD2 overexpression .

Structural Insights

A co-crystal structure of this compound bound to SMYD2 has been elucidated at a resolution of 1.63 Å. This structural data provides valuable insights into the binding interactions between this compound and SMYD2, facilitating the design of next-generation inhibitors that may enhance therapeutic efficacy while minimizing off-target effects .

Summary Table: Biological Activity Overview

Parameter Value
TargetSMYD2
Selectivity>100-fold over other targets
IC50 (Enzyme Assay)<15 nM
IC50 (Cell Assay)~600 nM
Cancer Types StudiedESCC, HCC, Breast Cancer
MechanismInhibition of p53 K370 methylation

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LLY-507 in inhibiting SMYD2, and how does its selectivity compare to other methyltransferases?

this compound binds competitively to the substrate peptide-binding pocket of SMYD2, as demonstrated by a 1.63-Å resolution co-crystal structure. It occupies the lysine-binding channel via a pyrrolidine group and extends into the SAM/SAH cofactor-binding region, effectively blocking substrate methylation . Selectivity profiling shows >100-fold specificity for SMYD2 over 24 other methyltransferases (including SMYD3 and SUV420H1/2) and minimal off-target activity against 454 kinases, 35 GPCRs, and 3 cytochrome P450 enzymes at >20 μM .

Q. How can researchers validate SMYD2 inhibition by this compound in cellular models?

Key methods include:

  • Western blotting : Measure reduction in SMYD2-mediated p53 Lys370 monomethylation (IC₅₀ = 0.6 μM in U2OS cells) .
  • ELISA : Quantify global H3K36me2 levels (e.g., in schistosome models) .
  • Mass spectrometry : Detect changes in non-histone substrates (e.g., BTF3 methylation) .
  • Functional assays : Dose-dependent inhibition of cancer cell proliferation (IC₅₀ <10 μM over 3–7 days in esophageal, liver, and breast cancer lines) .

Advanced Research Questions

Q. What experimental considerations are critical when assessing this compound’s antiproliferative effects across cancer types?

  • Time-dependence : Breast cancer cells show 5x increased sensitivity after 7 days vs. 3–4 days, suggesting SMYD2-dependent epigenetic mechanisms require prolonged inhibition .
  • Cell line specificity : Ovarian clear cell carcinoma (OCCC) viability paradoxically increases with this compound treatment, potentially due to p53 wild-type status vs. p53-mutant high-grade serous ovarian cancer (HGSOC) .
  • Dosing consistency : Use 0.5–7 μM for viability assays, with validation via SMYD2 knockdown to confirm on-target effects .

Q. How does the structural optimization of this compound from AZ505 enhance its potency and cellular permeability?

this compound replaces AZ505’s benzooxazinone with a pyrrolidine group, improving occupancy of the lysine-binding channel. The indole and benzotriazole moieties stabilize interactions with accessory pockets (e.g., Tyr240/258 in SMYD2), boosting potency (IC₅₀ <15 nM vs. AZ505’s ~100 nM) and cell permeability .

Q. What strategies can resolve contradictory findings regarding this compound’s efficacy in cancers with varying p53 status?

  • Mechanistic dissection : In p53-wild-type models (e.g., OCCC), combine this compound with p53 activators (e.g., nutlin-3) to unmask SMYD2-p53 pathway dependency .
  • Proteomic profiling : Compare histone vs. non-histone substrate methylation (e.g., ERα, HSP90) to identify context-specific SMYD2 roles .
  • In vivo validation : Use xenografts of SMYD2-amplified tumors (e.g., esophageal or hepatocellular carcinoma) to confirm antitumor efficacy .

Q. Methodological Guidance

Q. How should researchers optimize this compound treatment duration and dosing in colony-formation assays?

  • Use 0.5–1 μM this compound for 7–14 days to account for delayed epigenetic effects in breast cancer models .
  • Include a vehicle control (e.g., DMSO) and normalize cell counts to baseline viability (72-h pretreatment) to avoid confounding by initial cytotoxicity .

Q. What in silico tools are recommended for predicting SMYD2-LLY-507 interactions in non-mammalian models?

  • Homology modeling : Use templates like SMYD3 (PDB 5EX3) for schistosome SMYD homologs (e.g., Smp_000700) .
  • Molecular docking : Validate binding poses using PyMOL or AutoDock, focusing on conserved residues (e.g., His554, Tyr642 in Smp_000700) .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal changes in global histone methylation upon SMYD2 inhibition?

SMYD2 primarily localizes to the cytoplasm and methylates non-histone substrates (e.g., p53, ERα). Global histone methylation (e.g., H4K20) is unaffected, as shown by proteomics in HEK293 and KYSE-150 cells . Focus on tissue-specific histone targets (e.g., H3K36me2 in schistosomes) for relevant readouts .

Properties

IUPAC Name

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRDVBFYVDJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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